molecular formula C13H12O4 B5846314 4-methyl-2-oxo-2H-chromen-6-yl propionate

4-methyl-2-oxo-2H-chromen-6-yl propionate

Cat. No.: B5846314
M. Wt: 232.23 g/mol
InChI Key: BUBWUDTZAZFZKT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-6-yl propionate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with propionic acid or its derivatives. One common method is the reaction of 4-methyl-2-oxo-2H-chromen-6-ol with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-6-yl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-6-yl propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-6-yl propionate and its derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-2H-chromen-6-yl propionate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the propionate ester can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

(4-methyl-2-oxochromen-6-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-12(14)16-9-4-5-11-10(7-9)8(2)6-13(15)17-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBWUDTZAZFZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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